molecular formula C14H13N3 B13012524 6-(Benzylamino)-5-methylnicotinonitrile

6-(Benzylamino)-5-methylnicotinonitrile

Cat. No.: B13012524
M. Wt: 223.27 g/mol
InChI Key: MKIFQRRQKJGWAR-UHFFFAOYSA-N
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Description

6-(Benzylamino)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a benzylamino group attached to the 6th position and a methyl group attached to the 5th position of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylamino)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with benzylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium or potassium carbonate. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylamino)-5-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-(Benzylamino)-5-methylnicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

    5-Methylnicotinonitrile: A precursor in the synthesis of 6-(Benzylamino)-5-methylnicotinonitrile.

    Benzylamine: An organic compound used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its combination of benzylamino and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-(benzylamino)-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3/c1-11-7-13(8-15)10-17-14(11)16-9-12-5-3-2-4-6-12/h2-7,10H,9H2,1H3,(H,16,17)

InChI Key

MKIFQRRQKJGWAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=C2)C#N

Origin of Product

United States

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